molecular formula C8H9BrN2O2 B13327029 (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic Acid CAS No. 444806-05-7

(3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic Acid

Katalognummer: B13327029
CAS-Nummer: 444806-05-7
Molekulargewicht: 245.07 g/mol
InChI-Schlüssel: FDBHAXKSSQPQMA-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid is an organic compound that features a brominated pyridine ring attached to an amino acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by coupling with an amino acid. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromopyridine-3-boronic acid with an appropriate amino acid derivative under palladium-catalyzed conditions . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as crystallization or chromatography. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and THF. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its brominated pyridine ring makes it a versatile intermediate for various organic transformations.

Biology

In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can be used to develop new drugs. Its unique structure allows for the design of molecules that can interact with specific biological targets, potentially leading to the discovery of new treatments for diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its brominated pyridine ring can impart unique properties to polymers and other materials, making it useful for various applications.

Wirkmechanismus

The mechanism of action of (3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The brominated pyridine ring can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid is unique due to its combination of a brominated pyridine ring and an amino acid backbone. This structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

444806-05-7

Molekularformel

C8H9BrN2O2

Molekulargewicht

245.07 g/mol

IUPAC-Name

(3S)-3-amino-3-(5-bromopyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1

InChI-Schlüssel

FDBHAXKSSQPQMA-ZETCQYMHSA-N

Isomerische SMILES

C1=C(C=NC=C1Br)[C@H](CC(=O)O)N

Kanonische SMILES

C1=C(C=NC=C1Br)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.